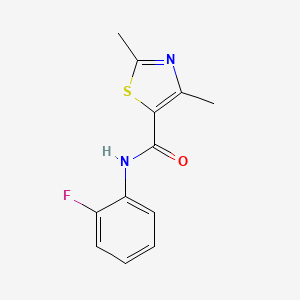

1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including cyclization and substitution reactions. For instance, the synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives is described, which involves Dieckmann-type cyclization and displacement reactions with pyrrolidine and piperidine . Another synthesis route for a related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, includes reduction, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination . These methods could potentially be adapted for the synthesis of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be complex, with potential for various intermolecular interactions. For example, cocrystals of 1,3,5-cyclohexanetricarboxylic acid with bipyridine homologues show intricate hydrogen bonding networks, which could suggest that "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" might also form stable crystal structures with specific hydrogen bonding patterns . Additionally, the interpenetrated hydrogen bond networks observed in the crystallization of 1,3,5-cyclohexanetricarboxylic acid hydrate and its molecular complex with 4,4'-bipyridine indicate that retrosynthetic strategies could be employed to engineer desired crystal structures .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid." However, the reactions described for related compounds, such as the displacement reactions leading to the formation of 7-(1-pyrrolidinyl)- and 7-(1-piperidinyl)-1,8-naphthyridine derivatives, could be relevant . These reactions suggest that the compound may also undergo similar substitution reactions, which could be useful in further functionalizing the molecule or in the synthesis of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid" are not directly discussed, the properties of structurally related compounds can provide some insights. The crystallization behavior of 1,3,5-cyclohexanetricarboxylic acid and its complexes indicates that the compound may also exhibit specific solubility characteristics and form stable cocrystals with suitable partners . The presence of functional groups such as the carboxylic acid moiety and the ether linkage in the ethoxyphenyl group would influence the compound's acidity, solubility in organic solvents, and potential for forming hydrogen bonds, which are important factors in its physical and chemical behavior.

Scientific Research Applications

X-ray Powder Diffraction in Synthesis

1-Cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid is significant in the synthesis of complex compounds. For instance, it is used in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data are crucial for understanding the compound's structure during synthesis, ensuring purity and accurate formation of the intended compound (Wang, Suo, Zhang, Hou, & Li, 2017).

Cyclization and Derivative Synthesis

This compound is involved in cyclization processes, crucial for creating various derivatives. For example, its structure is employed in synthesizing octahydrophenanthrene derivatives, demonstrating its versatility in organic synthesis and the creation of complex molecular structures (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Antibacterial Activity

Certain derivatives of this compound have been studied for their antibacterial properties. The structure plays a role in the synthesis of compounds that show promising antibacterial activity, indicating its potential in developing new antibiotics (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Synthesis Using Ring-Closing Metathesis

The compound's cyclohexene skeleton is synthesized using ring-closing metathesis, a technique significant in organic chemistry for constructing cyclic structures. This method's efficiency is highlighted in the synthesis of complex molecules, indicating the compound's role in advancing synthetic methodologies (Cong & Yao, 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-cyclohexyl-2-(4-ethoxyphenyl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-2-25-16-10-8-14(9-11-16)19-17(20(23)24)12-13-18(22)21(19)15-6-4-3-5-7-15/h8-11,15,17,19H,2-7,12-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAXLNWFPCVKLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(CCC(=O)N2C3CCCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)

![(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B3005160.png)

![3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3005165.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B3005174.png)

![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)